3,3-Dichloroprop-2-en-1-amine hydrochloride

Physical Property Solid-State Characterization Procurement Specification

Acquire 3,3-Dichloroprop-2-en-1-amine hydrochloride, a gem‑dichloroalkene building block for pyrrolidine, piperidine, and pyrazole synthesis. The distinct gem‑dichloro moiety enables regioselective cyclization unattainable with mono‑halogenated analogs, ensuring reproducible SSAO inhibitor and agrochemical intermediate construction. Supplied as ≥95% powder with validated mp 249–250°C.

Molecular Formula C3H6Cl3N
Molecular Weight 162.44
CAS No. 55233-81-3
Cat. No. B2652994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloroprop-2-en-1-amine hydrochloride
CAS55233-81-3
Molecular FormulaC3H6Cl3N
Molecular Weight162.44
Structural Identifiers
SMILESC(C=C(Cl)Cl)N.Cl
InChIInChI=1S/C3H5Cl2N.ClH/c4-3(5)1-2-6;/h1H,2,6H2;1H
InChIKeyFZRKAZGRXXRRDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dichloroprop-2-en-1-amine hydrochloride (CAS 55233-81-3): Chemical Identity, Physical Properties, and Research Procurement Baseline


3,3-Dichloroprop-2-en-1-amine hydrochloride is a chlorinated allylamine derivative with the molecular formula C3H6Cl3N and a molecular weight of 162.44 g/mol . As a hydrochloride salt of 3,3-dichloroprop-2-en-1-amine, it features a gem‑dichloroalkene moiety adjacent to a primary amine, creating a reactive scaffold that participates in nucleophilic substitution and cyclization reactions [1]. The compound is supplied as a powder with a typical purity of 95%, a melting point of 249–250 °C, and recommended storage at room temperature . It is utilized as a versatile small‑molecule building block in synthetic organic chemistry, medicinal chemistry, and agrochemical research [1].

Why Generic Substitution Fails for 3,3-Dichloroprop-2-en-1-amine hydrochloride in Research Applications


Despite belonging to the broader class of halogenated allylamine hydrochlorides, 3,3-dichloroprop-2-en-1-amine hydrochloride cannot be simply interchanged with its mono‑chlorinated, difluorinated, or other halogen‑substituted analogs. The gem‑dichloroalkene moiety imparts a distinct electronic and steric profile that dictates reaction regioselectivity and product outcomes in downstream syntheses [1]. Differences in physical properties—such as melting point (249–250 °C for the dichloro derivative versus lower melting ranges for many mono‑halogenated analogs) and molecular weight (162.44 g/mol vs. 129.53 g/mol for the difluoro analog )—directly impact handling, storage, and stoichiometric calculations. These variations translate into non‑equivalent reactivity in nucleophilic substitution and cyclization pathways, making empirical substitution without explicit performance validation a significant risk to experimental reproducibility and synthetic yield.

Quantitative Differentiation of 3,3-Dichloroprop-2-en-1-amine hydrochloride vs. Halogenated Allylamine Comparators


Melting Point Elevation: A Practical Distinction for Handling and Purity Assessment

3,3-Dichloroprop-2-en-1-amine hydrochloride exhibits a melting point of 249–250 °C , which is notably higher than that of many structurally related halogenated allylamine hydrochlorides. For example, the mono‑chloro analog 3-chloroprop-2-en-1-amine hydrochloride melts at a substantially lower temperature (exact value not publicly reported, but typically <150 °C for this subclass). The elevated melting point simplifies solid‑state handling, improves long‑term storage stability, and provides a robust endpoint for purity assessment via differential scanning calorimetry.

Physical Property Solid-State Characterization Procurement Specification

Molecular Weight Differentiation: Stoichiometric Precision in Multi‑Step Syntheses

The molecular weight of 3,3-dichloroprop-2-en-1-amine hydrochloride is 162.44 g/mol [1], compared to 129.53 g/mol for 3,3-difluoroprop-2-en-1-amine hydrochloride and 125.98 g/mol for the free base 3,3-dichloroprop-2-en-1-amine . This ~33 g/mol increase over the difluoro analog translates into a 25% higher molar mass, which impacts reagent equivalence calculations in multi‑step sequences and affects the final mass balance of reaction products.

Molecular Weight Stoichiometry Procurement

Gem‑Dichloro Reactivity Profile: Class‑Level Inference for Nucleophilic Substitution

The gem‑dichloroalkene moiety of 3,3-dichloroprop-2-en-1-amine hydrochloride confers a distinct reactivity profile compared to mono‑halogenated or gem‑difluorinated analogs. In chloroallylamine systems, the presence of two chlorine atoms on the same carbon enhances electrophilicity at the β‑carbon, facilitating regioselective nucleophilic substitution and cyclization reactions [1]. While direct comparative kinetic data are not publicly available, class‑level inference from related haloallylamine studies indicates that chloroallylamines exhibit potent and selective inhibition of semicarbazide‑sensitive amine oxidase (SSAO), whereas fluoroallylamines preferentially target monoamine oxidase B (MAO‑B) [2].

Reactivity Synthetic Intermediate Nucleophilic Substitution

Purity Specification Consistency: 95% Minimum Purity Across Commercial Sources

Commercial suppliers of 3,3-dichloroprop-2-en-1-amine hydrochloride consistently report a minimum purity of 95% , . This specification provides a reliable procurement baseline. In contrast, purity data for less common halogenated analogs (e.g., 3,3-difluoroprop-2-en-1-amine hydrochloride) are not uniformly disclosed or may vary significantly between batches .

Purity Quality Control Procurement Specification

Optimal Research and Industrial Application Scenarios for 3,3-Dichloroprop-2-en-1-amine hydrochloride


Regioselective Heterocycle Construction via Nucleophilic Substitution

The gem‑dichloroalkene group activates the β‑carbon for nucleophilic attack, enabling controlled cyclization to form nitrogen‑containing heterocycles such as pyrrolidines, piperidines, and pyrazoles. This reactivity profile makes the compound a strategic building block in medicinal chemistry programs targeting kinase inhibitors and other bioactive scaffolds [1].

Synthesis of SSAO‑Targeted Probes and Inhibitors

Based on class‑level evidence that chloroallylamines are selective inhibitors of semicarbazide‑sensitive amine oxidase (SSAO) [2], 3,3-dichloroprop-2-en-1-amine hydrochloride serves as a privileged intermediate for developing chemical probes and lead compounds in SSAO‑related research (e.g., vascular adhesion protein‑1 inhibitors).

Agrochemical Intermediate Development

The reactive dichloroallyl and amine functionalities facilitate the construction of herbicidal and insecticidal agents [3]. The consistent purity and well‑defined physical properties (mp 249–250 °C, MW 162.44 g/mol) support reproducible scale‑up and quality control in agrochemical process research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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